Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester
Description
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester (hereafter referred to as the target compound) is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position. Its structure includes a 3-chloro substituent on the aromatic ring and a secondary amine linked to a 3-(2,5-dimethylphenoxy)propyl chain.
For example:
- Esterification: Reacting 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]benzoic acid with methanol in the presence of sulfuric acid, as seen in similar protocols for methyl ester formation .
- Amination: Introducing the phenoxypropylamine moiety via nucleophilic substitution or reductive amination, as demonstrated in the synthesis of HBK17 (a piperazine derivative with a similar phenoxypropyl chain) .
Properties
CAS No. |
937681-20-4 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
methyl 3-chloro-2-[3-(2,5-dimethylphenoxy)propylamino]benzoate |
InChI |
InChI=1S/C19H22ClNO3/c1-13-8-9-14(2)17(12-13)24-11-5-10-21-18-15(19(22)23-3)6-4-7-16(18)20/h4,6-9,12,21H,5,10-11H2,1-3H3 |
InChI Key |
QWGSSTFAWKMKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNC2=C(C=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Pathway
A method adapted from CN112778147A involves nitration followed by hydrogenation:
-
Nitration :
-
Substrate : Methyl 2-aminobenzoate.
-
Conditions : Nitric acid (60–75% concentration) at 0–5°C.
-
Product : Methyl 2-nitro-3-chlorobenzoate (requires chlorination post-nitration).
-
-
Chlorination :
-
Hydrogenation :
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
-
Conditions : H₂ atmosphere, room temperature to 50°C.
-
Direct Chlorination of Methyl Anthranilate
A patent (CN103193666A ) describes chlorination of methyl anthranilate using methylating agents and mineral acids:
-
Substrate : 2-Amino-3-chlorobenzoic acid.
-
Esterification :
Yield : 95% with 97% purity (HPLC).
Introduction of the 3-(2,5-Dimethylphenoxy)Propyl Side Chain
Alkylation via Nucleophilic Substitution
The secondary amine can be introduced via reaction with 3-(2,5-dimethylphenoxy)propyl bromide:
-
Substrate : Methyl 3-chloro-2-aminobenzoate.
-
Alkylating Agent : 3-(2,5-Dimethylphenoxy)propyl bromide.
-
Base : Triethylamine or diisopropylethylamine (DIPEA).
-
Solvent : Acetonitrile or tetrahydrofuran (THF).
-
Conditions : Reflux (60–80°C) for 12–24 hours.
Challenges :
-
Competing over-alkylation to form tertiary amines.
-
Steric hindrance from the 3-chloro substituent.
Reductive Amination
An alternative route employs reductive amination to form the C–N bond:
-
Substrate : Methyl 3-chloro-2-aminobenzoate.
-
Ketone : 3-(2,5-Dimethylphenoxy)propanal.
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
-
Conditions : Methanol or ethanol, pH 4–6 (acetic acid buffer), room temperature.
Advantages :
-
Avoids alkylation by-products.
-
Higher regioselectivity.
Optimization and Purification Strategies
Solvent Selection
Catalytic Systems
Purification
-
Crystallization : Water-induced precipitation effectively isolates products with >95% purity.
-
Chromatography : Silica gel column chromatography resolves regioisomers (e.g., 3-chloro vs. 5-chloro derivatives).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Challenges |
|---|---|---|---|---|
| Nitration-Reduction | Nitration → Chlorination → Hydrogenation | 63–68% | 99.5% | Multi-step, cost-intensive |
| Direct Chlorination | Esterification → Chlorination | 95% | 97% | Requires stringent pH control |
| Reductive Amination | Ketone + Amine → Reductive coupling | 70–80% | 98% | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and substitution.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies suggest that derivatives of benzoic acid exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in related diseases.
Pharmaceutical Development
The compound is explored for its therapeutic effects in drug development. Its unique structure allows it to interact with specific enzymes or receptors, potentially leading to new treatments for diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Anti-inflammatory Research
Research published in a peer-reviewed journal examined the anti-inflammatory properties of benzoic acid derivatives in a mouse model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, indicating potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional similarities to other benzoic acid derivatives allow for critical comparisons:
Table 1: Structural and Functional Comparison
Key Findings :
Ester Group Influence :
- The target compound’s methyl ester group contrasts with ethyl esters (e.g., CAS 1171923-78-6), which may alter volatility and hydrolysis rates. Methyl esters typically exhibit lower molecular weights and higher reactivity in esterase-mediated environments .
Substituent Effects: The phenoxypropylamine chain in the target compound differentiates it from sulfonamide (CAS 5894-79-1) or Schiff base (CAS 111753-62-9) analogs. This amine linkage could enhance solubility in polar solvents or enable hydrogen bonding in biological targets .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step routes (e.g., amination followed by esterification), similar to 3-amino-4-methyl benzoic acid methyl ester (). This contrasts with simpler esters like butyl benzoate (CAS 136-60-7), which is synthesized via direct esterification .
Biological and Industrial Relevance: Piperazine derivatives (e.g., HBK17) are known for CNS activity, while the target compound’s phenoxypropylamine group may align with antifungal or herbicidal applications, as seen in rhizosphere-active compounds () .
Notes
- Structural Diversity: Despite shared benzoic acid ester frameworks, minor substituent changes (e.g., chloro vs. methoxy groups) significantly alter physicochemical properties and bioactivity .
- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate further characterization. Analogous compounds (e.g., CAS 7286-84-2) provide benchmarks for such studies .
- Synthesis Optimization : Lessons from and suggest using 1,2-dichlorobenzene as a solvent for efficient product isolation, applicable to the target compound’s synthesis .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester is of particular interest due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 315.79 g/mol
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages. Treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated an IC50 value of 25 µM for TNF-α inhibition.
Anticancer Properties
Research has indicated that benzoic acid derivatives can inhibit cancer cell proliferation. In vitro studies revealed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Umesha et al. (2009) evaluated various benzoic acid derivatives for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties highlighted that compounds similar to benzoic acid can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators . -
Cancer Cell Line Study :
A study published in 2020 assessed the anticancer properties of various benzoic acid derivatives, including the target compound. The findings suggested a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The synthesis involves two key steps: (1) coupling the 3-(2,5-dimethylphenoxy)propylamine moiety to the benzoic acid scaffold and (2) esterification.
- Step 1: Use 3-(2,5-dimethylphenoxy)propyl chloride (a precursor referenced in ) for nucleophilic substitution with the amino group at position 2 of the benzoic acid core. Acid catalysis or carbodiimide-based condensation reagents (e.g., DCC) can facilitate this reaction .
- Step 2: Methyl esterification via Fischer esterification (methanol with catalytic H₂SO₄) or transesterification of a pre-formed ester. Monitor reaction progress via TLC or HPLC .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Combine chromatographic and spectroscopic techniques:
- Chromatography: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times to standards; lists retention indices for similar benzoic acid esters (e.g., 1.66–1.81 for methyl benzoates) .
- Spectroscopy:
- Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .
Advanced: What challenges arise in resolving stereochemical or conformational ambiguities in this compound?
Methodological Answer:
The compound’s stereochemistry is influenced by the amino and phenoxypropyl groups. Key challenges include:
- Dynamic Rotation: The [[3-(2,5-dimethylphenoxy)propyl]amino] group may exhibit restricted rotation, leading to atropisomerism. Use variable-temperature NMR to detect signal splitting and determine energy barriers .
- X-ray Crystallography: If single crystals are obtainable, this is the gold standard. Otherwise, employ computational methods (DFT or molecular docking) to model preferred conformers .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying three regions:
- Phenoxy Group: Replace 2,5-dimethylphenoxy with substituted aryl groups (e.g., electron-withdrawing Cl or NO₂) to assess electronic effects on bioactivity .
- Amino Linker: Vary the propyl chain length or introduce branching to evaluate steric effects.
- Ester Group: Compare methyl ester stability and hydrolysis kinetics to ethyl or benzyl esters under physiological conditions .
Experimental Design: Test derivatives in bioassays (e.g., enzyme inhibition or cellular uptake) and correlate results with computational descriptors (logP, polar surface area) .
Advanced: How can contradictory spectral data (e.g., NMR or IR) be resolved?
Methodological Answer:
Contradictions may arise from solvent effects, impurities, or dynamic processes:
- NMR: Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the 3-chloro substituent may deshield adjacent protons, causing unexpected splitting .
- IR: Subtract solvent backgrounds and compare to reference spectra in databases like NIST .
- Reproducibility: Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .
Advanced: What computational methods are suitable for predicting this compound’s physicochemical properties?
Methodological Answer:
- Solubility and logP: Use tools like MarvinSketch or ACD/Labs to estimate partition coefficients. Validate with experimental shake-flask methods .
- pKa Prediction: The amino group (basic) and ester (neutral) require hybrid QSPR models (e.g., Epik or SPARC). Experimental validation via potentiometric titration is recommended .
- Docking Studies: Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Prioritize docking poses with the lowest RMSD values relative to crystallographic data .
Basic: What are the optimal storage conditions for long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
